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molecular formula C18H12O6 B153668 2,3,6,7,10,11-Hexahydroxytriphenylene CAS No. 4877-80-9

2,3,6,7,10,11-Hexahydroxytriphenylene

Cat. No. B153668
M. Wt: 324.3 g/mol
InChI Key: QMLILIIMKSKLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178731B2

Procedure details

Catechol (22.0 g, 0.2 moles) and diiron trioxide (ferric oxide) (31.9 g, 0.2 moles) were added into water (110 mL), and 98% sulfuric acid (440 g, 4.4 moles) was added dropwise to the solution while temperature of the solution was maintained at 30° C. or lower, to adjust the concentration in percent by weight of sulfuric acid in the reaction system at 80%. The solution was reacted at 30° C. for 6 hours with stirring. After completion of the reaction, water (500 mL) was added dropwise to the reaction solution, and the reaction solution was stirred for another 30 minutes. The resultant precipitate was collected by filtration, and the obtained crude crystal was washed with water and dried to give crude crystal (19.2 g). After a part of the crude crystal (5.0 g among 19.2 g) was dispersed in a mixed solvent of water (50 mL) and acetonitrile (200 mL), the dispersion liquid was heated up and stirred for 1 hour. After that, this dispersion liquid was filtered in hot state to filter off insoluble matter, the filtrate was then concentrated under reduced pressure, and the precipitated crystal was collected by filtration, and then dried, to give 2,3,6,7,10,11-hexahydroxytriphenylene (2.56 g, theoretical yield from catechol: 45.5%) in black powder form. 1H-NMR data of the obtained 2,3,6,7,10,11-hexahydroxytriphenylene measured were in accordance with those of 2,3,6,7,10,11-hexahydroxytriphenylene described in the reference. Also, the measurement results of 1H-NMR are shown below. In addition, content of iron ion in the obtained crystal was measured by inductively-coupled plasma optical emission spectroscopy (ICP-OES), and was found that content of iron ion (reduced quantity from metal iron) in the obtained 2,3,6,7,10,11-hexahydroxytriphenylene (2.56 g) was 0.087 mg (0.034 mg/g). Also, the measurement of iron ion content by inductively-coupled plasma optical emission spectroscopy was carried out using inductively-coupled plasma optical emission spectrometer SPS 3100 (manufactured by SII Nanotechnology Inc.) as follows. Several samples containing appropriate amount of metal iron dissolved in n-methyl-2-pyrrolidone were measured and a calibration curve was obtained based on the measurement results, in advance. Content of iron ion in 2,3,6,7,10,11-hexahydroxytriphenylene was obtained from the calibration curve.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Name
diiron trioxide
Quantity
31.9 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[OH2:9].S(=O)(=O)(O)O>[O-2].[O-2].[O-2].[Fe+2].[Fe+2].C(#N)C>[OH:2][C:1]1[C:3]([OH:4])=[CH:5][C:6]2[C:3]3[C:1](=[CH:8][C:7]([OH:9])=[C:6]([OH:9])[CH:5]=3)[C:7]3[C:6](=[CH:5][C:3]([OH:4])=[C:1]([OH:2])[CH:8]=3)[C:7]=2[CH:8]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
110 mL
Type
reactant
Smiles
O
Name
Quantity
440 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
diiron trioxide
Quantity
31.9 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Fe+2].[Fe+2]
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the solution while temperature of the solution
CONCENTRATION
Type
CONCENTRATION
Details
the concentration in percent by weight of sulfuric acid in the reaction system at 80%
CUSTOM
Type
CUSTOM
Details
The solution was reacted at 30° C. for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction solution
STIRRING
Type
STIRRING
Details
the reaction solution was stirred for another 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
the obtained crude crystal
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give crude crystal (19.2 g)
TEMPERATURE
Type
TEMPERATURE
Details
the dispersion liquid was heated up
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After that, this dispersion liquid was filtered in hot state
FILTRATION
Type
FILTRATION
Details
to filter off insoluble matter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1O)O)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: PERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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